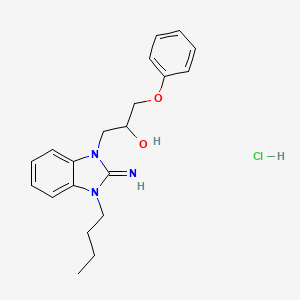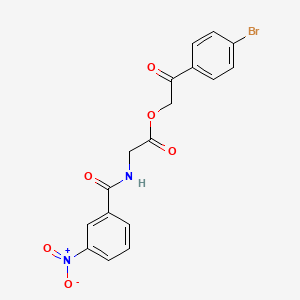
5-(diphenylmethyl)-6-hydroxy-2-(methylthio)-4(1H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and any challenges encountered during the synthesis .Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s structure .Chemical Reactions Analysis
This involves studying the compound’s reactivity and the types of reactions it undergoes .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
This compound is a key structural motif in the synthesis of imidazoles, which are crucial in pharmaceutical applications. Imidazoles serve as core components in various therapeutic agents due to their biological activity. The regiocontrolled synthesis of substituted imidazoles has been a strategic area of research, contributing to the development of novel medications .
Agrochemicals
In the agrochemical industry, compounds like 5-(diphenylmethyl)-6-hydroxy-2-(methylthio)-4(1H)-pyrimidinone can be analyzed for impurities and quality control. Five-batch analysis is a standard procedure to ensure the chemical equivalence and safety of agrochemical products before registration .
Solar Cells
The synthesis of imidazoles, which can be derived from the compound , finds applications in the development of functional materials for solar cells. These materials are used to improve the efficiency and performance of solar energy conversion systems .
Functional Materials
Functional materials with electrochromic properties and radical-rich features under redox manipulation are synthesized using imidazole derivatives. These materials have applications in memory devices, gas storage, and separation technologies .
Catalysis
In catalysis, the compound’s derivatives can be used to enhance reaction rates and change selectivity patterns under photo-thermal conditions. This is particularly useful in the production of synthetic fuels and chemicals, leveraging sunlight as an energy source .
Medical Research
The compound’s derivatives are used in medical research, particularly in the study of tumor inhibitory activity. For instance, a Pd(II) complex derived from a similar compound showed promising results against certain carcinoma cell lines, suggesting potential in cancer treatment .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
5-benzhydryl-4-hydroxy-2-methylsulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-23-18-19-16(21)15(17(22)20-18)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHRNQWQAOURLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=O)N1)C(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5221626.png)
![(4-bromo-2-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5221632.png)
![5-(4-bromophenyl)-3-[(4-methyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5221637.png)

![4-(4-chlorophenyl)-1-[(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetyl]-4-piperidinol](/img/structure/B5221654.png)
![4-[(cycloheptylamino)methyl]-2,6-dimethoxyphenol ethanedioate (salt)](/img/structure/B5221655.png)
![N-(2-cyanophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5221660.png)
![5-{[(3,4-dimethylphenoxy)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B5221671.png)
![5-[(4-acetylphenoxy)methyl]-N-(4-ethylbenzyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5221681.png)
![4-{4-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5221684.png)
![3-[(2,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5221709.png)
![1-bromo-17-(2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5221713.png)

![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]-2-propanol](/img/structure/B5221736.png)